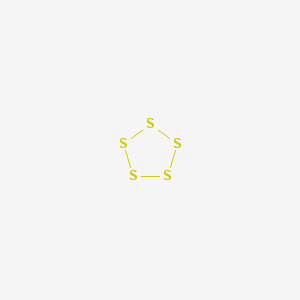

Pentathiolane

Description

Pentathiolane is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with one or more sulfur atoms. These studies focus on valence-only and core–valence interactions, with CPU time metrics for single-point energy evaluations (Table 10 and Table 11 in ). Such computational analyses are critical for understanding electronic properties, reaction mechanisms, and stability, which are foundational for applications in materials science or pharmaceuticals .

Propriétés

IUPAC Name |

pentathiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S5/c1-2-4-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVHCWHUQVZNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155005 | |

| Record name | Sulfur pentamer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12597-10-3 | |

| Record name | Sulfur, mol. (S5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12597-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur pentamer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur pentamer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentathiolane can be synthesized through the reaction of elemental sulfur with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The process can be represented by the following equation: [ 5S + SCl_2 \rightarrow S_5Cl_2 ] The resulting product, pentathiolane dichloride, can then be purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of pentathiolane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality pentathiolane for various applications.

Types of Reactions:

Oxidation: Pentathiolane can undergo oxidation reactions to form sulfur oxides. For example, it can react with oxygen to produce sulfur dioxide (SO₂).

Reduction: Reduction of pentathiolane can lead to the formation of lower sulfur-containing compounds, such as hydrogen sulfide (H₂S).

Substitution: Pentathiolane can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used under controlled conditions.

Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or organometallic reagents.

Major Products:

Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)

Reduction: Hydrogen sulfide (H₂S), elemental sulfur (S)

Substitution: Various organosulfur compounds

Applications De Recherche Scientifique

Pentathiolane has several scientific research applications across different fields:

Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology: Pentathiolane derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of pentathiolane derivatives in treating various diseases.

Industry: Pentathiolane is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of pentathiolane involves its ability to interact with various molecular targets and pathways. Its sulfur atoms can form bonds with other elements, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence lacks direct chemical or experimental data on structurally analogous compounds (e.g., tetrathiolane, dithiolane, or other sulfur-containing heterocycles). However, insights can be inferred from computational methodologies and broader chemical principles:

Computational Efficiency

Pentathiolane’s CCSD(T) energy evaluations were benchmarked for CPU times (). For example:

- Valence-only calculations : Required 12.7 hours.

- Core–valence calculations : Required 18.3 hours.

While comparable data for similar compounds are absent in the evidence, such metrics are typically influenced by molecular complexity (e.g., ring size, substituents, and electron correlation effects). For instance, smaller thiolanes (e.g., dithiolane) would likely require less computational time due to reduced electron density and fewer basis functions.

Stability and Reactivity

Sulfur’s electronegativity and ring strain in thiolanes dictate reactivity. Pentathiolane’s five-membered ring likely exhibits moderate strain compared to smaller analogs (e.g., trithiolane), which may enhance ring-opening reactivity. However, explicit thermodynamic or kinetic data are unavailable in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.